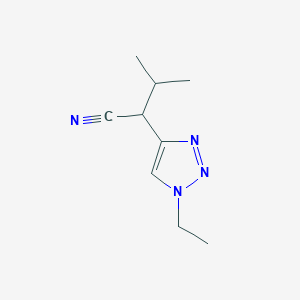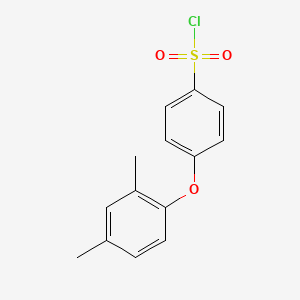
4-(2,4-Dimethylphenoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C14H13ClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 2,4-dimethylphenoxy group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride typically involves the reaction of 2,4-dimethylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride may involve continuous flow processes to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the solvent.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylphenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile displaces the chloride ion, forming a new covalent bond with the sulfur atom. This mechanism is common in nucleophilic substitution reactions, where the compound acts as an electrophilic reagent .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the 2,4-dimethylphenoxy group.
2,4-Dimethylbenzenesulfonyl chloride: Lacks the phenoxy group, having only the dimethyl substitution on the benzene ring.
Uniqueness
4-(2,4-Dimethylphenoxy)benzenesulfonyl chloride is unique due to the presence of both the 2,4-dimethylphenoxy group and the sulfonyl chloride group. This combination provides distinct reactivity and properties compared to other benzenesulfonyl chloride derivatives. The 2,4-dimethylphenoxy group can influence the electronic and steric properties of the molecule, affecting its reactivity and interactions with other compounds .
Propiedades
Fórmula molecular |
C14H13ClO3S |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
4-(2,4-dimethylphenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(11(2)9-10)18-12-4-6-13(7-5-12)19(15,16)17/h3-9H,1-2H3 |
Clave InChI |
OMNMECZMOCQYTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)


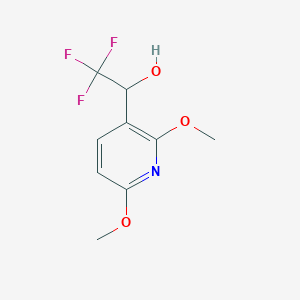
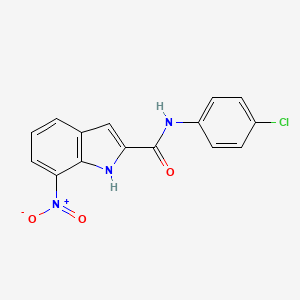


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
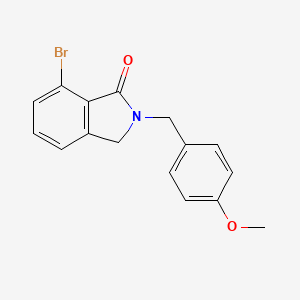
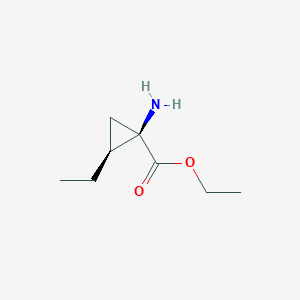
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
